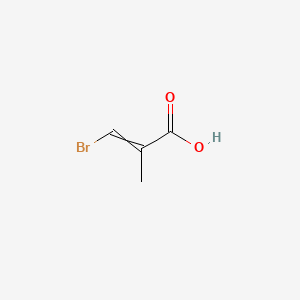
Bromo(meth)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(meth)acrylic acid is a chemical compound that belongs to the family of (meth)acrylates. These compounds are known for their reactivity and versatility in various chemical processes. This compound is characterized by the presence of a bromine atom attached to the (meth)acrylic acid structure, which imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo(meth)acrylic acid typically involves the bromination of (meth)acrylic acid. One common method is to dissolve (meth)acrylic acid in acetic acid and add bromine dropwise at room temperature. The reaction mixture is then stirred for a specific period to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(meth)acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Polymerization: This compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are substituted (meth)acrylic acids with different functional groups.
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions.
Applications De Recherche Scientifique
Bromo(meth)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: This compound is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of bromo(meth)acrylic acid involves its reactivity towards nucleophiles and radicals. The bromine atom in the compound can be easily displaced by nucleophiles, leading to the formation of various substituted products. Additionally, the (meth)acrylic acid moiety can undergo radical polymerization, forming polymers with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(meth)acrylic acid
- Fluoro(meth)acrylic acid
- Iodo(meth)acrylic acid
Uniqueness
Bromo(meth)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated (meth)acrylic acids. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
24557-12-8 |
|---|---|
Formule moléculaire |
C4H5BrO2 |
Poids moléculaire |
164.99 g/mol |
Nom IUPAC |
3-bromo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
Clé InChI |
PWWIAWDCLANFSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


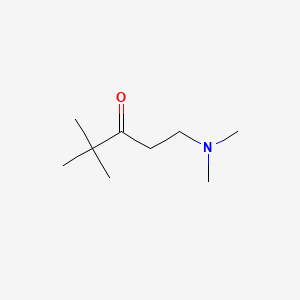
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
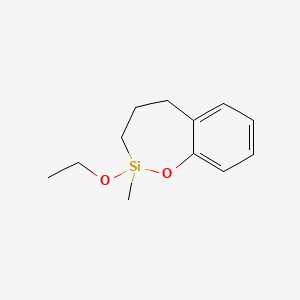

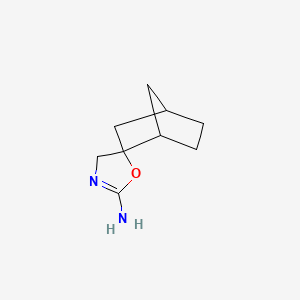
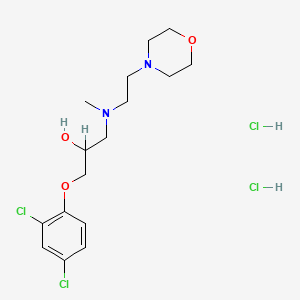
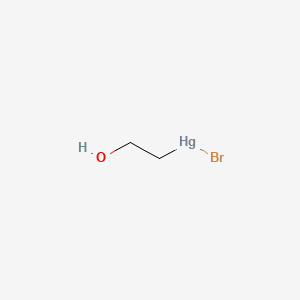
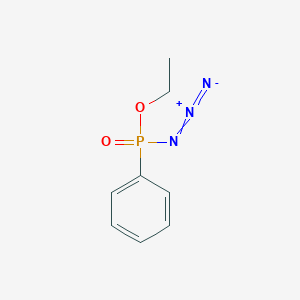
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
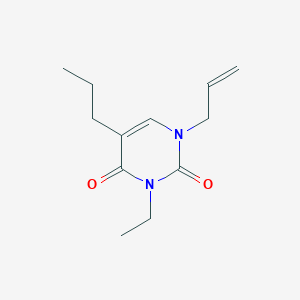
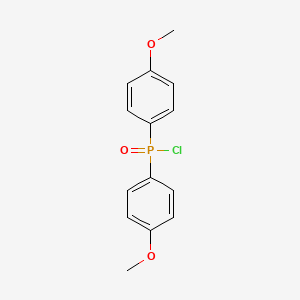
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)
